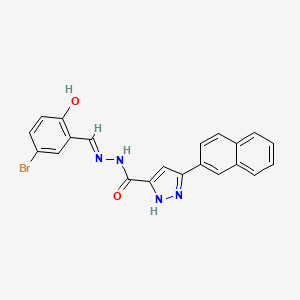

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(5-Bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a naphthalene group and a 5-bromo-2-hydroxybenzylidene moiety. Its synthesis typically involves condensation reactions between substituted benzaldehydes and pyrazole carbohydrazides under acidic conditions, as seen in analogous compounds .

Key structural features include:

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN4O2/c22-17-7-8-20(27)16(10-17)12-23-26-21(28)19-11-18(24-25-19)15-6-5-13-3-1-2-4-14(13)9-15/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLRRDXNCMVXFZ-FSJBWODESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972532 | |

| Record name | N'-[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(naphthalen-2-yl)-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5706-01-4 | |

| Record name | N'-[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(naphthalen-2-yl)-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure, characterized by a hydrazone linkage and various functional groups, suggests significant potential for diverse biological activities. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H15BrN4O2, with a molecular weight of 435.27 g/mol. The compound features a bromine atom, hydroxyl group, and naphthalene moiety, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H15BrN4O2 |

| Molecular Weight | 435.27 g/mol |

| CAS Number | 1299343-31-9 |

Synthesis

The synthesis of this compound typically involves a multicomponent reaction (MCR) approach. This method is advantageous due to its efficiency and atom economy, allowing for the formation of complex structures in fewer steps. The general synthetic route includes:

- Condensation Reaction : The reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(naphthalen-2-yl)pyrazole-5-carbohydrazide is conducted under reflux conditions in an appropriate solvent.

- Purification : The resulting product is purified through recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

A study evaluating the cytotoxic effects of various pyrazole derivatives reported that certain compounds demonstrated IC50 values in the micromolar range against different cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, compounds derived from the pyrazole scaffold have been shown to exhibit superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in various animal models .

Antimicrobial Activity

The antimicrobial activity of this compound has been explored through studies assessing its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives possess significant antibacterial effects, suggesting potential applications in treating infections .

Case Studies

- Antitumor Studies : A recent study evaluated the antitumor effects of several pyrazole derivatives including this compound on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth with an IC50 value of approximately 10 µM against lung cancer cells .

- Anti-inflammatory Efficacy : In an experimental model using carrageenan-induced paw edema in rats, the compound demonstrated comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug, with a percentage inhibition of inflammation exceeding 70% at optimal doses .

Scientific Research Applications

Structural Features

- Hydrazone Linkage : Formed between the 5-bromo-2-hydroxybenzaldehyde and a hydrazine derivative.

- Naphthalene Moiety : Contributes to the compound's hydrophobic characteristics, potentially enhancing its biological activity.

Research indicates that compounds similar to (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Case Study Example

A study conducted on structurally similar compounds revealed that they exhibited significant inhibition against specific cancer cell lines, leading to apoptosis. This suggests that further investigation into This compound could yield promising results in anticancer drug development.

Synthesis Methodologies

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are advantageous due to their efficiency and atom economy. Common techniques include:

- Condensation Reactions : Involving the reaction of 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives in the presence of catalysts.

Chemical Reactivity Studies

Interaction studies involving this compound could encompass:

- Ligand Binding Studies : Understanding how this compound interacts with biological macromolecules (e.g., proteins) can provide insights into its mechanism of action.

| Study Type | Description |

|---|---|

| Antimicrobial Testing | Evaluate efficacy against various pathogens |

| Cytotoxicity Assays | Assess effects on cancer cell lines |

| Binding Affinity Studies | Investigate interactions with target proteins |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Crystallographic Parameters of Selected Pyrazole-Carbohydrazide Derivatives

Key Observations:

- Substituent Effects on Dihedral Angles: Electron-withdrawing groups (e.g., Br, Cl) reduce dihedral angles between aromatic rings compared to electron-donating groups (e.g., OCH₃, N(CH₃)₂), enhancing planarity and π-π interactions .

- Hydrogen Bonding: The hydroxyl group in the target compound facilitates stronger intramolecular N-H···O bonds (1.90–2.10 Å) compared to methoxy or chloro derivatives, influencing crystal packing and stability .

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic and DFT Data for Selected Compounds

Note: HOMO-LUMO gaps for the target compound are estimated based on DFT studies of similar structures .

Key Observations:

- IR Spectroscopy: The C=O stretch in the target compound (1675 cm⁻¹) is redshifted compared to methoxy derivatives (1682 cm⁻¹), indicating enhanced electron delocalization due to bromo and hydroxyl groups .

- HOMO-LUMO Gaps: Lower HOMO-LUMO gaps (3.5–3.8 eV) correlate with higher bioactivity, as seen in antimicrobial and antioxidant studies .

Q & A

Basic: What are the optimized synthetic routes for (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions affect yield?

Methodological Answer:

The synthesis typically involves a multi-step process:

Pyrazole Core Formation : React hydrazine derivatives with β-diketones or β-ketoesters under acidic/basic conditions to form the pyrazole ring .

Substituent Introduction : Introduce the naphthalen-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

Hydrazone Formation : Condense the pyrazole-carbohydrazide intermediate with 5-bromo-2-hydroxybenzaldehyde under reflux in ethanol, ensuring strict pH control (pH 4–6) to favor the E-isomer .

Critical Parameters :

- Temperature : Maintain 60–80°C during hydrazone formation to avoid byproducts .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol improves selectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) for ≥95% purity .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound's structure and purity?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and E-configuration of the hydrazone bond. Key signals include:

- FT-IR : Identify functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry. Analogous compounds show dihedral angles of 15–25° between pyrazole and aryl rings .

- ESI-MS : Verify molecular ion [M+H]+ with <2 ppm mass error .

Basic: What initial biological screening approaches are recommended to assess its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays :

- Kinase Inhibition : Use ADP-Glo™ kinase assays (IC50 determination) with positive controls (e.g., staurosporine) .

- Antimicrobial Activity : Conduct MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with EC50 calculations .

- In Silico ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Advanced: How do computational methods like DFT and molecular docking contribute to understanding its electronic properties and target interactions?

Methodological Answer:

- DFT Calculations (B3LYP/6-311G )**:

- HOMO-LUMO Analysis : Predict charge transfer (ΔE ≈ 3.5–4.5 eV) and reactivity sites .

- Solvent Effects : Apply IEFPCM models to simulate aqueous environments, adjusting dipole moments (μ ≈ 5–7 Debye) .

- Molecular Docking (AutoDock Vina) :

Advanced: What strategies resolve contradictions between experimental data and computational predictions for this compound?

Methodological Answer:

- Vibrational Frequency Mismatches : Scale DFT-calculated IR frequencies by 0.96–0.98 to align with experimental data .

- Docking vs. Bioactivity Discrepancies :

- Crystallographic Refinement : Apply SHELXL for anisotropic displacement parameters to resolve electron density ambiguities .

Advanced: How to analyze substituent effects on bioactivity using SAR studies?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Br→Cl), electron-donating (OH→OCH3), or bulky groups (naphthalene→anthracene) .

- Key SAR Trends :

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity (q² > 0.6) .

Advanced: What are the best practices for thermal and stability analysis under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) :

- Decomposition onset at ~220°C, with 5% weight loss by 250°C .

- Accelerated Stability Testing :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 40°C) for 30 days; monitor degradation via HPLC .

- Photostability : Expose to UV light (λ = 254 nm); <10% degradation after 48 hours indicates robustness .

Advanced: How to validate synthetic intermediates' structural integrity using hyphenated techniques?

Methodological Answer:

- LC-MS/MS : Track intermediates in real-time with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) .

- NMR-Guided Isolation : Use HSQC and HMBC to assign quaternary carbons in naphthalene-substituted intermediates .

- In Situ FT-IR : Monitor reaction progress by C=O peak intensity changes (e.g., ketone → hydrazone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.